molecular formula C20H24ClN3O B103850 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol CAS No. 3864-99-1

2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol

Cat. No.: B103850
CAS No.: 3864-99-1
M. Wt: 357.9 g/mol
InChI Key: UWSMKYBKUPAEJQ-UHFFFAOYSA-N
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Description

2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol (UV-327) is a benzotriazole-based ultraviolet (UV) stabilizer widely used in polymers, coatings, and plastics due to its ability to absorb UV light in the 300–400 nm range, with a peak absorption at 353 nm . Its molecular formula is C₂₀H₂₄ClN₃O, with a molar mass of 357.88 g/mol and a log octanol-water partition coefficient (logKOW) of 6.91, indicating high hydrophobicity . UV-327 exhibits excellent thermal stability, low volatility, and compatibility with polyolefins such as polyethylene (PE) and polypropylene (PP), as well as polyvinyl chloride (PVC) and polystyrene . It is synthesized via coupling reactions involving 2,4-di-tert-butylphenol and 5-chloro-2-nitroaniline, followed by reduction and purification steps .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol involves several steps:

    Preparation of 2,4-Di-tert-butylphenol: This is achieved by alkylating phenol with isobutylene in the presence of sulfuric acid at around 70°C.

    Diazotization of 4-Chloro-2-nitroaniline: 4-Chloro-2-nitroaniline is dissolved in hydrochloric acid and cooled to 0-5°C. A sodium nitrite solution is then added slowly to form the diazonium salt.

    Coupling Reaction: The diazonium salt is coupled with 2,4-Di-tert-butylphenol in the presence of sodium hydroxide in methanol at 0-5°C.

    Reduction Reaction: The coupled product is reduced using zinc powder and ethanol at 40-45°C to yield this compound.

Industrial Production Methods

Industrial production methods typically follow the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized under specific conditions.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Zinc powder and ethanol are commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution of the chlorine atom can result in various substituted benzotriazoles.

Scientific Research Applications

Environmental Impact Studies

Research has demonstrated that UV-327 can affect aquatic organisms. A study on rainbow trout alevins indicated that exposure to this compound can lead to significant transcriptomic changes, suggesting potential toxicological effects on fish populations in contaminated water bodies .

Material Science

UV-327 is extensively utilized as a UV stabilizer in polymers and plastics. Its role is crucial in enhancing the durability and longevity of materials exposed to sunlight. The compound absorbs harmful UV radiation, thus preventing photodegradation of the polymer matrix. This application is particularly relevant in the production of outdoor materials such as coatings, adhesives, and plastic products.

Industrial Applications

In industrial settings, UV-327 is incorporated into various formulations to protect products from UV-induced aging and discoloration. This includes applications in paints, varnishes, and sealants where prolonged exposure to sunlight can lead to degradation.

Case Study 1: Toxicological Effects on Aquatic Life

A comprehensive study examined the effects of UV-327 on aquatic organisms, focusing on its bioaccumulation potential and chronic toxicity. Results indicated that prolonged exposure could lead to organ damage and reproductive issues in fish species .

Case Study 2: Efficacy as a UV Stabilizer

In a comparative analysis of various UV stabilizers, UV-327 was found to be one of the most effective compounds in extending the lifespan of polymer products under simulated sunlight conditions. The study highlighted its superior performance compared to other stabilizers, making it a preferred choice for manufacturers .

Regulatory Considerations

Due to its potential environmental impact, UV-327 is subject to regulatory scrutiny. It has been classified under various environmental protection guidelines due to its persistence and bioaccumulation potential . Manufacturers are encouraged to adhere to safety guidelines when handling this compound.

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol involves the absorption of UV light by the benzotriazole moiety. This absorption prevents the UV light from reaching and damaging the underlying material or skin. The phenolic group also plays a role in stabilizing the absorbed energy and preventing the formation of free radicals .

Comparison with Similar Compounds

Comparison with Similar Benzotriazole UV Stabilizers

UV-327 belongs to a class of benzotriazole derivatives, including UV-P, UV-326, UV-328, UV-329 , and UV-234 , which differ in substituent groups and physicochemical properties. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Substituents Molecular Formula Molar Mass (g/mol) logKOW Key Properties
UV-327 5-Cl; 2,4-di-tert-butyl C₂₀H₂₄ClN₃O 357.88 6.91 High hydrophobicity; peak absorption at 353 nm; low migration in polymers
UV-328 5-Cl; 4,6-di-tert-pentyl C₂₂H₂₉ClN₃O 395.94 7.25 Higher logKOW than UV-327; used in automotive plastics
UV-326 5-Cl; 3-tert-butyl; 4-methyl C₁₇H₁₈ClN₃O 315.80 6.50 Lower molecular weight; moderate UV absorption; common in PVC
UV-329 4-(1,1,3,3-tetramethylbutyl) C₂₀H₂₅N₃O 341.44 7.10 Branched alkyl chain enhances solubility in hydrophobic matrices
UV-P 2-hydroxy-5-methylphenyl C₁₃H₁₁N₃O 225.25 3.80 Lower logKOW; higher migration risk; used in coatings

Key Observations :

  • Substituent Effects : Bulkier alkyl groups (e.g., tert-butyl in UV-327, tert-pentyl in UV-328) increase logKOW and reduce migration from polymers .
  • Chlorine Substitution: The 5-chloro group in UV-327 and UV-328 enhances UV absorption efficiency compared to non-chlorinated analogs like UV-P .

Performance in Polymer Matrices

  • UV-327 vs. UV-328 : UV-327’s tert-butyl groups provide better compatibility with PP and PE, while UV-328’s tert-pentyl groups improve performance in high-temperature applications (e.g., automotive parts) .
  • Migration Resistance : UV-327’s higher molecular weight (357.88 vs. 225.25 for UV-P) results in lower migration rates from polypropylene to food simulants .

Environmental and Toxicological Profiles

  • Persistence: UV-327 and UV-328 are environmentally persistent, with similar bioaccumulation potentials in aquatic organisms .
  • Ecotoxicity : UV-327 exposure alters swimming behavior in rainbow trout alevins at concentrations as low as 1 µg/L, indicating sublethal ecological risks .

Degradation and Stability

  • Chemical Oxidation : UV-327 degrades more slowly than UV-P and UV-326 in peracetic acid/Fe²⁺ systems due to its steric hindrance from tert-butyl groups .
  • Thermal Stability : UV-327 remains stable up to 234°C (flash point), outperforming UV-329 (lower thermal resistance) in high-temperature processing .

Biological Activity

2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, commonly referred to as UV-327, is a benzotriazole derivative widely used as a UV stabilizer in various consumer and industrial products. Its chemical structure is characterized by the presence of a chloro-substituted benzotriazole moiety, which contributes to its biological activity and environmental persistence. This article reviews the biological activity of UV-327, focusing on its effects on aquatic organisms, particularly fish, and its potential neurotoxic effects.

  • Molecular Formula : C20H24ClN3O
  • Molecular Weight : 357.88 g/mol
  • CAS Number : 3864-99-1
  • Purity : >95% (HPLC)

Biological Activity Overview

UV-327 has been identified as an endocrine disruptor and a potential neurotoxin. Recent studies have highlighted its impact on the development and behavior of aquatic organisms, particularly in fish.

Case Studies

  • Transcriptomic Analysis in Rainbow Trout
    A study conducted on rainbow trout alevins (newly hatched fish) investigated the effects of UV-327 exposure during embryonic development. The research utilized whole-transcriptome profiling (RNA sequencing) to identify differentially expressed genes (DEGs) associated with behavioral changes.
    • Findings :
      • A total of 176 DEGs were identified at a dose of 273.4 ng g1^{-1}, indicating significant alterations in neurological functions.
      • Genes related to water, calcium, potassium homeostasis, and acetylcholine signaling were notably affected.
      • The transcriptomic point of departure (tPOD) was established at 35 to 94 ng g1^{-1}, suggesting that this range is protective against behavioral alterations in alevins .
  • Neurotoxicity Assessment
    The study also assessed behavioral changes in alevins post-exposure to UV-327. Altered swimming patterns were observed, suggesting potential neurotoxic effects that could impair survival and fitness in natural environments .

Environmental Persistence and Toxicology

UV-327 is classified as an environmentally persistent pollutant due to its widespread use and resistance to degradation. Its presence in aquatic ecosystems raises concerns regarding bioaccumulation and long-term ecological impacts.

Toxicological Studies

Research indicates that UV stabilizers like UV-327 can disrupt endocrine functions in wildlife. The compound's ability to interfere with hormonal systems poses risks not only to individual species but also to entire ecosystems.

Summary of Biological Effects

Biological EffectObserved ImpactReference
NeurotoxicityAltered behavior in rainbow trout alevins
Gene Expression Alterations176 DEGs related to neurological functions
Endocrine DisruptionPotential interference with hormonal systems

Q & A

Q. Basic: What structural characteristics of UV-327 enable its function as a UV absorber?

Methodological Answer:
The benzotriazole moiety in UV-327 acts as the primary chromophore, absorbing UV radiation (290–400 nm) through π→π* electronic transitions. The tert-butyl substituents at the 2- and 4-positions enhance thermal stability and solubility in hydrophobic matrices like polymers. The 5-chloro group increases electron-withdrawing effects, stabilizing the excited state and extending UV absorption efficiency. Computational studies (e.g., DFT) can validate these interactions by analyzing HOMO-LUMO energy gaps .

Q. Basic: What is the synthetic pathway for UV-327, and what critical intermediates are involved?

Methodological Answer:
UV-327 synthesis involves four key steps:

Alkylation : Phenol reacts with isobutylene under H₂SO₄ catalysis (70°C) to yield 2,4-di-tert-butylphenol.

Diazotization : 5-Chloro-2-nitroaniline undergoes diazotization with NaNO₂ in acidic media.

Coupling : The diazonium salt couples with 2,4-di-tert-butylphenol under alkaline conditions to form a nitro intermediate.

Reduction : Zinc powder in ethanol (40–45°C) reduces the nitro group to an amine, cyclizing to form the benzotriazole ring.
Purification via recrystallization in ethyl acetate removes unreacted precursors .

Q. Advanced: How can researchers address contradictions in UV-327’s reported toxicity across in vitro and environmental studies?

Methodological Answer:
Discrepancies arise from differences in metabolic activation and environmental bioavailability. To resolve:

  • Conduct Ah receptor binding assays (e.g., HepG2 cells) to assess direct toxicity.
  • Perform environmental exposure studies using model organisms (e.g., Oncorhynchus mykiss alevin) at 1–100 µg/L concentrations. Measure behavioral endpoints (e.g., phototaxis inhibition) via high-speed video tracking.
  • Use LC-MS/MS to quantify bioaccumulation in tissues and correlate with toxicokinetic models. This dual approach clarifies whether toxicity originates from the parent compound or metabolites .

Q. Advanced: What analytical methods optimize UV-327 quantification in complex environmental matrices?

Methodological Answer:
For matrices with high particulate content (e.g., sediments):

Extraction : Use accelerated solvent extraction (ASE) with dichloromethane:acetone (3:1, v/v) at 100°C and 1,500 psi.

Cleanup : Pass extracts through silica gel columns eluted with hexane:ethyl acetate (9:1).

Quantification : Employ HPLC-UV with a C18 column (150 × 4.6 mm, 3.5 µm) and 80:20 acetonitrile:water mobile phase (1 mL/min). Retention time: ~8.2 min.

Validation : Spike deuterated UV-327 (D428017) as an internal standard to correct for matrix effects. Achieve detection limits of 0.1 µg/L in water and 5 µg/kg in sediments .

Q. Advanced: How do structural insights into UV-327 intermediates guide green synthesis strategies?

Methodological Answer:
Mechanochemical synthesis of intermediates (e.g., 2-tert-butyl-6-[(4-chloro-2-nitrophenyl)diazenyl]-4-methylphenol) eliminates solvents. Key steps:

  • Grind 4-chloro-2-nitroaniline, 2-tert-butyl-4-methylphenol, NaNO₂, and KHSO₄ (1:1:1 molar ratio) for 15 min.
  • Recrystallize in ethanol to yield 93% product (vs. 78% in solution-phase).
  • X-ray crystallography confirms planar molecular geometry with intramolecular O–H···N hydrogen bonding (1.03° dihedral angle), minimizing side reactions. This method reduces waste and energy use .

Q. Advanced: What regulatory frameworks govern UV-327 use in academic research?

Methodological Answer:
UV-327 is listed under:

  • EU REACH SVHC (Substances of Very High Concern) due to persistence and bioaccumulation (logKOW = 6.91).
  • Stockholm Convention : Under review for potential inclusion as a persistent organic pollutant (POP).
    Researchers must:
  • Submit Chemical Safety Reports (CSRs) for EU studies involving >1 kg/year.
  • Use alternatives (e.g., UV-350) in ecotoxicity assays unless explicitly studying POP behavior.
  • Monitor updates via ECHA and OEHHA databases for compliance .

Properties

IUPAC Name

2,4-ditert-butyl-6-(5-chlorobenzotriazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c1-19(2,3)12-9-14(20(4,5)6)18(25)17(10-12)24-22-15-8-7-13(21)11-16(15)23-24/h7-11,25H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSMKYBKUPAEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4038893
Record name Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)-
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Molecular Weight

357.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Chloro-2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole
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CAS No.

3864-99-1
Record name UV 327
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Record name 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
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Record name Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)-
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Record name Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)-
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Record name 2,4-di-tert-butyl-6-(5-chlorobenzotriazol-2-yl)phenol
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Record name 2,4-DI-TERT-BUTYL-6-(5-CHLORO-2H-BENZOTRIAZOL-2-YL)PHENOL
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Record name 5-Chloro-2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole
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Melting Point

153 - 154 °C
Record name 5-Chloro-2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

When in Example 1, the 2'-hydroxy-3',5'-di-tert-amyl-2-nitroazobenzene was replaced by an equivalent amount of 2'-hydroxy-3',5'-di-tert-butyl-5-chloro-2-nitroazobenzene, the product 5-chloro-2-(2-hydroxy-3,5-di-tert-butylphenyl)-2H-benzotriazole was obtained after a reaction time of 5 hours in a yield of 80.4% of theory as an isolated product of melting point 151°-154° C. An additional 4.5% yield was present in the mother liquor for an overall yield of 84.9% of theory.
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Synthesis routes and methods II

Procedure details

37.4 g (0.1 mol) of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)-5-chlorobenzotriazole-N-oxide, 0.25 g of Raney nickel catalyst, 150 ml of toluene, 100 ml of 2-butanol and 0.5 g of 1,5-diazabicyclo[5.4.0]undecene were charged into a 500-ml stainless autoclave equipped with an agitator. After the air in the autoclave had been replaced by nitrogen, hydrogen was charged to a pressure of 8 kg/cm2. The temperature of the resultant mixture was increased to 60° C. under agitation, and reaction was been effected while agitation being continued until no hydrogen gas was absorbed by the mixture. After the reaction had been completed, after treatment was performed in the same way as that employed in Example 9 to obtain 28.2 g of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)-5-chlorobenzotriazole as a target substance (yield, 79%; melting point, 153° to 155° C.).
Name
2-(2'-hydroxy-3',5'-di-t-butylphenyl)-5-chlorobenzotriazole-N-oxide
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37.4 g
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150 mL
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1,5-diazabicyclo[5.4.0]undecene
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0.5 g
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0.25 g
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100 mL
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Synthesis routes and methods III

Procedure details

37.4 g (0.1 mol) of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)-5-chlorobenzotriazole-N-oxide, 0.125 g of palladium carbon, 300 ml of a solvent mixture comprising toluene, 2-butanol and water (ratio by volume of 10:7:10) and 5 g of 50% dimethylamine were charged into a 500- ml stainless autoclave equipped with an agitator. After the air in the autoclave had been replaced by hydrogen, the pressure of hydrogen was set to 10 kg/cm2. The temperature of the resultant mixture was increased to 60° C. under agitation, and reaction was been effected while agitation being continued until no more hydrogen was absorbed by the mixture. After the reaction had been completed, the autoclave was cooled, and the catalyst was filtered off. After most part of the solvent had been distilled off from the filtrate, the residual solid was washed with ethanol and dried to obtain 30.4 g of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)-5-chlorobenzotriazole as a target substance (yield, 85.0%; melting point, 153° to 155° C.).
Name
2-(2'-hydroxy-3',5'-di-t-butylphenyl)-5-chlorobenzotriazole-N-oxide
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37.4 g
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5 g
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palladium carbon
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0.125 g
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Synthesis routes and methods IV

Procedure details

37.4 g (0.1 mol) of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)-5-chlorobenzotriazole-N-oxide, 100 ml of toluene, 60 ml of 2-butanol, 120 ml of water, 7 g of tributylamine and 5 g of Raney nickel were charged into a 500-ml stainless autoclave equipped with an agitator. After the air in the autoclave had been replaced by hydrogen, the pressure of hydrogen was set to 10 kg/cm2. The temperature of the resultant mixture was increased under agitation to 65° C. at which the mixture was then subjected to reaction for 7 hours until the absorption of hydrogen was stopped. After the reaction had been completed, the autoclave was cooled, and the catalyst was filtered off. After the toluene layer had been separated, most part of toluene was distilled off, and the residual solid was washed with ethanol and then dried to obtain 28.3 g of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)-5-chlorobenzotriazole (yield, 79.2%; melting point, 152° to 154° C.).
Name
2-(2'-hydroxy-3',5'-di-t-butylphenyl)-5-chlorobenzotriazole-N-oxide
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37.4 g
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100 mL
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7 g
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5 g
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120 mL
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60 mL
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Synthesis routes and methods V

Procedure details

When in Example 1, the 2-nitro-2'-hydroxy-5'-methylazobenzene is replaced by an equivalent amount of 2-nitro-5-chloro-2'-hydroxy-3',5'-di-tert-butylazobenzene, the above noted product is obtained.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
Reactant of Route 2
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
Reactant of Route 3
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
Reactant of Route 4
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
Reactant of Route 5
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
Reactant of Route 6
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol

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